molecular formula C17H17NO B087087 4-(Dimethylamino)chalcone CAS No. 1030-27-9

4-(Dimethylamino)chalcone

Cat. No. B087087
M. Wt: 251.32 g/mol
InChI Key: PDKPRWFMRVBCOB-JLHYYAGUSA-N
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Patent
US05190909

Procedure details

Acetophenone (28.0 g, 0.15 mole) and 4-dimethylaminobenzaldehyde (22.35 g, 0.15 mole) were dissolved in methanol (150 ml) in a 500 ml, 3-necked round bottom flask. The flask was wrapped in aluminium foil to exclude light and was fitted with a mechanical stirrer and a water cooled condenser. The third neck was stoppered and used to obtain samples for monitoring during the reaction. Aqueous sodium hydroxide solution (50 ml of 30% w/v) was added dropwise to the vigorously stirred clear methanolic solution. A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours. Stirring was continued for about 48 hours at ambient temperature and the intermediate title compound was isolated by vacuum filtration, washed successively with water, methanol and petroleum ether (40-60° C.) and dried in vacuo to give 23.3 g (62% of theory) of 1-phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene with a melting point of 112-114° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
22.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:10][N:11]([CH3:20])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-].[Na+]>CO.[Al]>[C:4]1([C:1](=[O:3])[CH:2]=[CH:16][C:15]2[CH:18]=[CH:19][C:12]([N:11]([CH3:20])[CH3:10])=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
22.35 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a mechanical stirrer and a water cooled condenser
CUSTOM
Type
CUSTOM
Details
to obtain samples for monitoring
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=CC1=CC=C(C=C1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05190909

Procedure details

Acetophenone (28.0 g, 0.15 mole) and 4-dimethylaminobenzaldehyde (22.35 g, 0.15 mole) were dissolved in methanol (150 ml) in a 500 ml, 3-necked round bottom flask. The flask was wrapped in aluminium foil to exclude light and was fitted with a mechanical stirrer and a water cooled condenser. The third neck was stoppered and used to obtain samples for monitoring during the reaction. Aqueous sodium hydroxide solution (50 ml of 30% w/v) was added dropwise to the vigorously stirred clear methanolic solution. A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours. Stirring was continued for about 48 hours at ambient temperature and the intermediate title compound was isolated by vacuum filtration, washed successively with water, methanol and petroleum ether (40-60° C.) and dried in vacuo to give 23.3 g (62% of theory) of 1-phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene with a melting point of 112-114° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
22.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:10][N:11]([CH3:20])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-].[Na+]>CO.[Al]>[C:4]1([C:1](=[O:3])[CH:2]=[CH:16][C:15]2[CH:18]=[CH:19][C:12]([N:11]([CH3:20])[CH3:10])=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
22.35 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a mechanical stirrer and a water cooled condenser
CUSTOM
Type
CUSTOM
Details
to obtain samples for monitoring
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=CC1=CC=C(C=C1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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